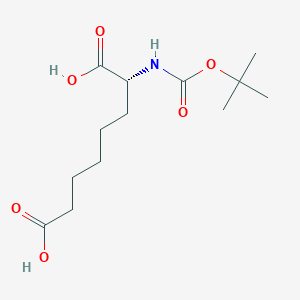

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid is a useful research compound. Its molecular formula is C13H23NO6 and its molecular weight is 289.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Unfortunately, the specific targets of BOC-D-2-Aminosuberic Acid are not well-documented in the available literature. This compound is a derivative of aminosuberic acid, which is an amino acid. Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins. The specific targets of boc-d-2-aminosuberic acid remain to be identified .

Mode of Action

The mode of action of BOC-D-2-Aminosuberic Acid is also not well-documented. As a derivative of aminosuberic acid, it may interact with its targets in a similar manner to other amino acids. This could involve binding to active sites on enzymes or receptors, or being transported across cell membranes. The addition of the BOC (tert-butoxycarbonyl) group may alter the compound’s interactions with its targets .

Pharmacokinetics

The pharmacokinetics of BOC-D-2-Aminosuberic Acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. As an amino acid derivative, it may be absorbed in the gut and distributed throughout the body via the bloodstream. The BOC group may influence its metabolism and excretion .

Result of Action

As an amino acid derivative, it could potentially be involved in protein synthesis or metabolism, which could have a variety of effects at the molecular and cellular levels .

Action Environment

The action of BOC-D-2-Aminosuberic Acid could potentially be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The BOC group may also influence the compound’s stability .

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, also known as Boc-L-lysine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of octanedioic acid. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It participates in various metabolic pathways, influencing protein synthesis and enzyme activity. The Boc group serves as a protective moiety that enhances the stability and solubility of the compound, allowing for better interaction with biological targets.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that derivatives of octanedioic acid exhibit antimicrobial properties against various bacterial strains. For instance, modifications in the hydrophobic tail of octanedioic acid have been linked to increased activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

-

Anticancer Potential :

- Research indicates that amino acid derivatives can inhibit specific cancer cell lines by interfering with their metabolic pathways. For example, compounds similar to this compound have demonstrated micromolar inhibition against key mitotic proteins in cancer cells, leading to increased multipolarity and cell death .

-

Enzyme Inhibition :

- The compound has been studied for its ability to act as a covalent inhibitor for various enzymes. For instance, it has shown potential in inhibiting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme crucial for glycolysis in Plasmodium falciparum, which could contribute to antimalarial strategies .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of octanedioic acid derivatives against Klebsiella pneumoniae. The results indicated that increasing the hydrophobic character of the compound significantly enhanced its minimum inhibitory concentration (MIC), suggesting that structural modifications can optimize antimicrobial activity .

Study 2: Anticancer Activity

In a high-throughput screening assay, a related compound demonstrated potent inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. The study reported that treatment with this compound led to significant induction of multipolar spindles in centrosome-amplified cancer cells, highlighting its potential as a novel anticancer agent .

Research Findings Summary Table

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512184 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75113-71-2 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.